molecular formula C13H20Cl2N2O B14036777 8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride

8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride

Cat. No.: B14036777
M. Wt: 291.21 g/mol
InChI Key: XLMXIXSCDIZSGR-UHFFFAOYSA-N
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Description

8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride is a spirocyclic compound featuring a unique bicyclic structure with nitrogen and oxygen atoms integrated into its framework. The dihydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride

InChI

InChI=1S/C13H18N2O.2ClH/c1-2-4-12(5-3-1)8-15-6-7-16-13(11-15)9-14-10-13;;/h1-5,14H,6-11H2;2*1H

InChI Key

XLMXIXSCDIZSGR-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CNC2)CN1CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The preparation of 8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride typically involves a multi-step synthetic route starting from readily available benzylamine derivatives and oxetane-containing precursors. The key steps include:

This sequence is optimized for industrial scalability, high yield, and operational simplicity.

Detailed Stepwise Preparation Method

Step Number Description Reagents and Conditions Notes and Yields
1. Benzylamino Oxetane Formation Starting from 3-((benzylamino)methyl)oxetan-3-ol (compound 1), which serves as the key intermediate Benzylamine reacts with oxetane derivatives under basic conditions to form compound 1 Commercially available or prepared via nucleophilic ring-opening of oxetane
2. Acylation Reaction of compound 1 with chloroacetyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) in solvents such as dichloromethane or acetonitrile Temperature controlled below 10 °C, slow addition of chloroacetyl chloride, reaction allowed to proceed to room temperature for ~16 hours Yields of intermediate compound 2 range from 60-70%; purification by column chromatography
3. Intramolecular Cyclization Compound 2 undergoes self-cyclization in an inert atmosphere (e.g., nitrogen) using a strong base such as sodium hydride or n-butyl lithium in solvents like tetrahydrofuran (THF) This step forms the spirocyclic intermediate compound 3 Reaction conditions optimized to avoid side reactions; inert atmosphere critical
4. Reduction Reduction of compound 3 with lithium aluminum hydride (LiAlH4) in anhydrous ether solvents under inert atmosphere Molar ratio of compound 3 to LiAlH4 typically 1:1.1 to 1:2 Produces compound 4, a reduced intermediate with protected amine
5. Catalytic Hydrogenation Removal of benzyl protecting group by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (20-100 psi) at 20-50 °C for 8-20 hours Acetic acid may be added as an activator to facilitate deprotection Yields for this step are high, producing the free amine spiro compound (compound 5)
6. Salt Formation The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid or oxalic acid in suitable solvents Precipitation and filtration yield the final dihydrochloride salt Typical yields around 60% for salt formation

Reaction Scheme Summary

$$
\text{Compound 1 (3-((benzylamino)methyl)oxetan-3-ol)} \xrightarrow[\text{Base}]{\text{Chloroacetyl chloride}} \text{Compound 2} \xrightarrow[\text{Base, inert atmosphere}]{} \text{Compound 3} \xrightarrow[\text{LiAlH}4]{\text{Reduction}} \text{Compound 4} \xrightarrow[\text{Pd/C, H}2]{\text{Hydrogenation}} \text{Compound 5 (free amine)} \xrightarrow[\text{HCl or oxalic acid}]{} \text{this compound}
$$

Critical Parameters and Optimization

Parameter Optimal Conditions Impact on Process
Base for Acylation Triethylamine, pyridine, diisopropylethylamine, potassium carbonate Controls reaction rate and yield; triethylamine preferred for better control
Solvent for Acylation Dichloromethane, acetonitrile Solvent polarity affects reaction kinetics and product purity
Base for Cyclization Sodium hydride, hexamethyldisilazide (HMDS) lithium or sodium salts, n-butyl lithium Strong bases promote efficient cyclization; inert atmosphere prevents side reactions
Reducing Agent Lithium aluminum hydride (LiAlH4) High selectivity for carbonyl reduction; excess reagent improves yield
Hydrogenation Conditions Pd/C catalyst, 20-100 psi H2, 20-50 °C, 8-20 hours Removal of benzyl protecting group; acetic acid enhances catalyst activity
Salt Formation Oxalic acid or hydrochloric acid in suitable solvents Provides stable, isolable dihydrochloride salt

Data Table: Summary of Key Reaction Steps and Yields

Step Intermediate/Product Reagents/Conditions Yield (%) Notes
1 3-((Benzylamino)methyl)oxetan-3-ol (Compound 1) Benzylamine + oxetane derivative, base N/A Starting material or prepared
2 Chloroacetylated intermediate (Compound 2) Chloroacetyl chloride, triethylamine, DCM, <10 °C 60-70 Purified by chromatography
3 Spirocyclic intermediate (Compound 3) NaH or n-BuLi, THF, inert atmosphere High Cyclization step
4 Reduced intermediate (Compound 4) LiAlH4, ether, inert atmosphere 80-90 Reduction of carbonyl
5 Deprotected spiro compound (Compound 5) Pd/C, H2, 20-100 psi, 20-50 °C, 8-20 h >85 Catalytic hydrogenation
6 Dihydrochloride salt (Final product) HCl or oxalic acid, precipitation ~60 Isolated as stable salt

Additional Notes on Preparation

  • The use of 3-((benzylamino)methyl)oxetan-3-ol as the key starting material is advantageous due to its commercial availability and ease of synthesis on a large scale.
  • The acylation step requires careful temperature control to avoid side reactions and ensure high purity of compound 2.
  • Cyclization under inert atmosphere is critical to prevent oxidation or unwanted reactions, especially when using strong bases like sodium hydride or n-butyl lithium.
  • Lithium aluminum hydride reduction must be performed under strictly anhydrous conditions to avoid reagent decomposition.
  • Catalytic hydrogenation benefits from the addition of acetic acid, which acts as an activator to improve hydrogenolysis efficiency.
  • The final dihydrochloride salt formation enhances the compound's stability and facilitates handling and storage.

Summary and Industrial Relevance

The described synthetic route for this compound is:

  • Efficient: Four main steps with high overall yield.
  • Scalable: Uses readily available reagents and standard industrial solvents and catalysts.
  • Controllable: Reaction conditions are well-defined and reproducible.
  • Suitable for Industrial Production: The method has been patented and optimized for large-scale synthesis with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms in the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives or nitrogen-containing heterocycles.

Scientific Research Applications

8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among spirocyclic compounds include:

  • Ring size: Spiro[3.5]nonane vs. spiro[4.4]nonane or spiro[4.5]decanone systems.
  • Substituents : Benzyl, tert-butyl, Boc (tert-butoxycarbonyl), or methyl groups.
  • Functional groups : Oxygen (oxa), nitrogen (diaza), or ketone moieties.
Compound Name Spiro System Substituents Salt Form Price (100mg) Source ID
8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane diHCl [3.5] Benzyl, oxa, diaza Dihydrochloride N/A Inferred
2-oxa-5,8-diaza-spiro[3.5]nonane diHCl [3.5] None Dihydrochloride $265
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate HCl [3.5] tert-Boc, oxa, diaza Hydrochloride $231–$269
2-Methyl-2,7-diazaspiro[4.4]nonane diHCl [4.4] Methyl, diaza Dihydrochloride N/A
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one [4.5] Benzyl, diaza, ketone None N/A

Pharmacological and Physicochemical Properties

  • Stability: Boc-protected analogs (e.g., tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate HCl) exhibit improved stability during synthesis, whereas the dihydrochloride form of the target compound ensures stability in aqueous formulations .
  • Bioactivity: Spiro[3.5] systems (e.g., 7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl, $223/250mg ) are often explored for CNS targets due to their rigid conformation, suggesting similar applications for the benzyl-substituted variant .

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